(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 4-hydroxy-3-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Amidation: The intermediate compound is then subjected to amidation using an amine source to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies may explore the compound’s potential as an antioxidant, anti-inflammatory, or antimicrobial agent.
Medicine
Pharmaceutical Development: The compound could be investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, or infections.
Industry
Material Science: The compound’s unique structure may make it suitable for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The hydroxyl and methoxy groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: Contains an additional methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of both hydroxyl and methoxy groups in (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide makes it unique, as these functional groups can significantly influence its reactivity and interactions with biological targets.
Biological Activity
(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide , also known as a phenolic compound, exhibits significant biological activity due to its unique structural features, including an amide bond and multiple hydroxyl groups. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.
1. Structural Overview
The compound's structure can be represented as follows:
This configuration allows for various interactions within biological systems, enhancing its pharmacological potential.
2. Biological Activity
The biological activity of this compound is primarily attributed to its phenolic structure , which is known for its antioxidant properties and ability to modulate various biological pathways. Key activities include:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial effects against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
3. Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amide bond, multiple hydroxyl groups | Antioxidant, antimicrobial |
Resveratrol | Stilbene structure | Antioxidant, cardioprotective |
Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer |
Quercetin | Flavonoid | Antioxidant, antihistamine |
This table underscores the unique properties of the target compound while highlighting its potential therapeutic applications alongside other bioactive substances.
4. Synthesis Methods
Various synthesis methods have been reported for producing this compound. These methods often emphasize environmentally friendly approaches and the use of renewable resources. Common techniques include:
- Condensation Reactions : Utilizing phenolic precursors and amine derivatives under controlled conditions.
- Green Chemistry Approaches : Employing solvent-free conditions or using biodegradable solvents to minimize environmental impact.
5. Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Antioxidant Efficacy : A study demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro, indicating its potential as a protective agent against cellular damage .
- Antimicrobial Activity : In another study, the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
- Anti-inflammatory Mechanisms : Research indicated that this compound could downregulate inflammatory pathways by inhibiting specific cytokines involved in chronic inflammation .
6. Conclusion
The compound this compound represents a promising candidate for further research due to its diverse biological activities. Its structural characteristics facilitate interactions that could lead to significant therapeutic applications in antioxidant defense, antimicrobial treatments, and anti-inflammatory therapies. Continued exploration of its mechanisms of action and potential clinical applications is warranted to fully harness its benefits.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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